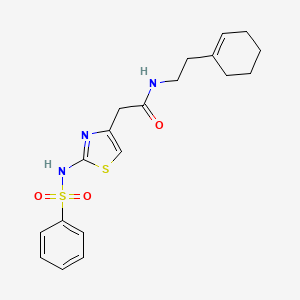

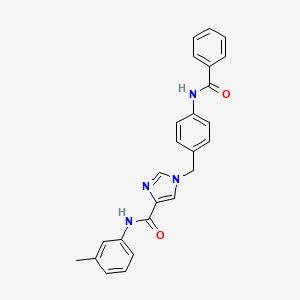

![molecular formula C18H21F3N2O3 B2413385 tert-Butyl 2-oxo-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 2197054-17-2](/img/structure/B2413385.png)

tert-Butyl 2-oxo-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Spiroindole and spirooxindole scaffolds are very important spiro-heterocyclic compounds in drug design processes . They are known as the central skeletons of many alkaloids with potential pharmaceutical activity .

Synthesis Analysis

Significant attention has been directed at obtaining molecules based on spiroindole and spirooxindole derivatives that have bioactivity against various diseases . Introducing novel synthetic procedures has been an active research field of organic chemistry for well over a century .

Molecular Structure Analysis

Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, spiroindole and spirooxindole scaffolds have become biological targets .

Chemical Reactions Analysis

Spirocyclic systems can also be used as synthetic precursors for the production of various types of medicines .

Applications De Recherche Scientifique

Efficient Synthesis Approaches :

- Teng, Zhang, and Mendonça (2006) developed an efficient and scalable synthesis approach for a spirocyclic oxindole analogue, which is closely related to the compound . This process involves key steps like dianion alkylation and cyclization, achieving a 35% overall yield over eight steps without the need for chromatographic purification (Teng, Zhang, & Mendonça, 2006).

Novel Synthetic Routes :

- Freund and Mederski (2000) reported a convenient synthetic route to the spiro[indole-3,4'-piperidin]-2-one system, using a three-step high-yielding process. This involves anilide formation, N(1)-protection, and intramolecular cyclization under Pd catalysis as the key reaction (Freund & Mederski, 2000).

Template Synthesis for GPCR Targets :

- Xie, Huang, Fang, and Zhu (2004) developed a simple synthetic route to prepare derivatives of 1′-H-spiro(indoline-3,4′-piperidine), which can be utilized as templates to synthesize compounds for GPCR targets. This involves dialkylation, deprotection of Boc, and cyclization, achieving significant yields (Xie, Huang, Fang, & Zhu, 2004).

Catalysis and Asymmetric Synthesis :

- Sugimoto, Mori, Kato, Yasui, Xu, Tan, Odagi, and Nagasawa (2023) reported on the use of a guanidinium hypoiodite catalyst for an intramolecular oxidative coupling reaction of oxindoles with β-dicarbonyls. This method provides a pathway to synthesize optically active spiro[indoline-3,4'-piperidines], a core structure similar to the compound of interest (Sugimoto et al., 2023).

Pharmacological and Antitumor Potential :

- Li, Wu, Tian, Zhang, and Wu (2013) designed and synthesized a series of novel compounds using a similar spiro[indoline-3,4'-piperidine]-2-one structure, demonstrating their potential in pharmacological and antitumor assays. This highlights the relevance of such compounds in medicinal chemistry (Li, Wu, Tian, Zhang, & Wu, 2013).

Diverse Bioactivities and Synthesis Strategies :

- Liang, Pang, Ji, Zhuang, Li, Xie, Yang, Cheng, Lin, and Liu (2020) developed a synthetic strategy for spiro[indoline-3,4'-pyridin]-2-yl)carbamates, significant structural scaffolds in polycyclic indole alkaloids with a variety of bioactivities. This research underscores the broad potential applications of similar spirocyclic structures (Liang et al., 2020).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 2-oxo-5-(trifluoromethyl)spiro[1H-indole-3,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N2O3/c1-16(2,3)26-15(25)23-8-6-17(7-9-23)12-10-11(18(19,20)21)4-5-13(12)22-14(17)24/h4-5,10H,6-9H2,1-3H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQHYVYWOOMUHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)C(F)(F)F)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-oxo-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

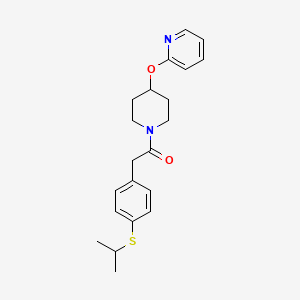

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2413303.png)

![6-methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2413310.png)

![3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propyl 2-chloropyridine-3-carboxylate](/img/structure/B2413312.png)

![3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid](/img/structure/B2413314.png)

![3,4-Dihydro[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxylic acid 2,2-dioxide](/img/structure/B2413316.png)

![4-(5H,6H,7H,8H-Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B2413320.png)

![1-methyl-3-(2-morpholinoethyl)-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2413323.png)

![7-(3,4-Difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one](/img/structure/B2413325.png)